4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
The synthesis of 4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the substitution reactions .
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols under appropriate conditions, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like sodium ethoxide for nucleophilic substitution, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes involved in signal transduction pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events . This inhibition can disrupt various cellular processes, leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Similar compounds to 4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine include:
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: This compound has an ethoxy group instead of an ethyl group and exhibits similar reactivity in nucleophilic substitution and coupling reactions.
4,6-Dichloro-2-(methylthio)pyrimidine: This compound has an additional chloro group, making it more reactive in substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
4-chloro-1-ethyl-6-methylsulfanylpyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4S/c1-3-13-7-5(4-10-13)6(9)11-8(12-7)14-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJICGEFYYJMUBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=NC(=N2)SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729190 | |
Record name | 4-Chloro-1-ethyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220517-81-6 | |
Record name | 4-Chloro-1-ethyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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